乙酰地那非

描述

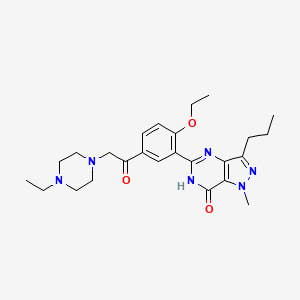

Acetildenafil, also known as hongdenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . It is an analog of sildenafil (Viagra) and has been detected in numerous different brands of “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction .

Synthesis Analysis

The synthesis of Acetildenafil and its analogs has been described in various patents . The raw bromo-derivative was obtained by adding modifications to the reported synthesis .

Molecular Structure Analysis

The molecular formula of Acetildenafil is C25H34N6O3 . Its average mass is 466.576 Da and its monoisotopic mass is 466.269226 Da .

Chemical Reactions Analysis

Acetildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . It has been demonstrated to display PDE5 inhibitory activity in vitro and presumably has similar effects when consumed .

Physical And Chemical Properties Analysis

Acetildenafil has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 131.0±0.5 cm³ and it has 9 H bond acceptors and 1 H bond donor . It has 9 freely rotating bonds and its polar surface area is 92 Ų .

科学研究应用

Pharmacology: PDE5 Inhibition

Acetildenafil acts as a phosphodiesterase type 5 (PDE5) inhibitor . It is structurally similar to sildenafil (Viagra) and is used in various “herbal aphrodisiac” products to boost libido and alleviate erectile dysfunction . However, it has not undergone formal testing in humans or animals, which means its safety profile is unknown, representing potential health risks .

Toxicology: Adulteration and Safety Concerns

Acetildenafil has been found as an adulterant in dietary supplements marketed for sexual enhancement . Its presence is concerning due to the lack of regulatory approval and unknown adverse effects. There have been reports of ataxia in a patient after consuming a product containing acetildenafil, highlighting the need for effective surveillance and control measures .

Biochemistry: PDE5 Inhibitory Activity

In biochemistry, the focus is on the mechanism of action at the molecular level. Acetildenafil, like other PDE5 inhibitors, is presumed to exhibit inhibitory activity in vitro, which could translate to similar effects when consumed . However, the exact biochemical pathways and interactions within the body remain largely unexplored due to the absence of formal studies.

Sexual Health: Role in Erectile Dysfunction

Acetildenafil is used in products claiming to treat erectile dysfunction by inhibiting PDE5, which increases blood flow to the penis during sexual stimulation . Its role in sexual health is significant, but due to its unapproved status and lack of clinical trials, its efficacy and safety are not guaranteed.

Public Health: Impact of Unregulated Use

The unregulated use of acetildenafil poses a public health concern. Its inclusion in over-the-counter products without proper testing and approval processes can lead to unpredictable health risks and challenges in managing public health policies .

Pharmaceutical Advancements: Analogues and Derivatives

Acetildenafil represents a class of designer analogs of licensed PDE5 inhibitors such as sildenafil and vardenafil. These analogs are part of ongoing research to find new therapeutic agents with improved efficacy and reduced side effects. However, the advancements are hindered by the risks associated with untested and unapproved compounds .

作用机制

Target of Action

Acetildenafil, also known as hongdenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . The primary target of Acetildenafil is phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells lining the blood vessels . PDE5 is also present in the smooth muscle of the walls of the arterioles within the lungs .

Mode of Action

Acetildenafil interacts with its target, PDE5, by inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in the relaxation of smooth muscle cells, which in turn leads to vasodilation, or the widening of blood vessels . This vasodilation effect is particularly pronounced in the blood vessels supplying the penis and the lungs .

Biochemical Pathways

The action of Acetildenafil primarily affects the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released in response to sexual stimulation and activates the enzyme guanylate cyclase. This enzyme increases the production of cGMP, leading to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, Acetildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

As a synthetic analog of sildenafil (viagra), it is reasonable to hypothesize that acetildenafil may have similar adme properties to sildenafil . These properties would include oral administration, rapid absorption, extensive distribution throughout the body, metabolism primarily by the liver, and excretion through both the feces and urine .

Result of Action

The molecular and cellular effects of Acetildenafil’s action primarily involve the relaxation of smooth muscle cells in the blood vessels. This relaxation leads to vasodilation, which can facilitate erection in response to sexual stimulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs, including Acetildenafil. Factors such as light, temperature, and pollution could potentially alter the drug’s effectiveness . Additionally, individual lifestyle factors such as diet, exercise, and exposure to toxins can also impact the drug’s effectiveness . .

安全和危害

Acetildenafil has been detected in numerous different brands of “herbal aphrodisiac” products sold in convenience stores . These compounds have undergone no formal testing in either humans or animals, and as such may represent significant health risks to consumers of these products due to their unknown safety profile .

属性

IUPAC Name |

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBRQNALHKQCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232178 | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

831217-01-7 | |

| Record name | Acetildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831217-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0831217017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0E2BW57H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)